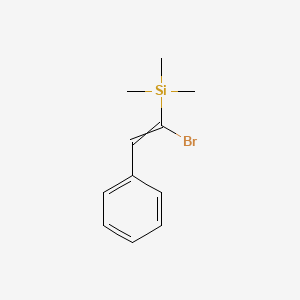

(1-Bromo-2-phenylethenyl)(trimethyl)silane

Description

Properties

CAS No. |

65425-95-8 |

|---|---|

Molecular Formula |

C11H15BrSi |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

(1-bromo-2-phenylethenyl)-trimethylsilane |

InChI |

InChI=1S/C11H15BrSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

BJQQXASWOZWVLL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Phenylethenyl Trimethyl Silane and Analogous Structures

Approaches to Vinylsilane Formation

The formation of the vinyl-silicon bond is a critical step in synthesizing the precursor to the target compound. Several catalytic and stoichiometric methods have been developed to achieve this transformation with high levels of control.

Hydrosilylation of Alkynes: Regio- and Stereoselective Variants

The hydrosilylation of alkynes stands as one of the most direct, atom-economical, and powerful strategies for the preparation of vinylsilanes. nih.govresearchgate.net This method involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, typically catalyzed by a transition metal complex. However, the hydrosilylation of a terminal alkyne like phenylacetylene (B144264) can potentially yield three different isomers: the α-vinylsilane, the β-(E)-vinylsilane, and the β-(Z)-vinylsilane. rsc.org Consequently, achieving high regio- and stereoselectivity is a significant challenge that is addressed by the careful selection of catalysts and reaction conditions. nih.govacs.org

Ruthenium complexes have been shown to be effective catalysts for this transformation. For instance, the ruthenium hydride complex (PCy₃)₂(CO)RuHCl can promote the regio- and stereoselective hydrosilylation of alkynes. acs.org For sterically non-demanding terminal alkynes, (Z)-vinylsilanes are formed selectively, while sterically demanding terminal alkynes yield (E)-vinylsilane products. acs.org Platinum-based catalysts are also widely used. rsc.orgmdpi.com A platinum-N-heterocyclic carbene complex, [Pt(IPr*OMe)(dvtms)], exhibits high catalytic activity and selectivity for the formation of β-E products from the reaction of terminal alkynes with secondary silanes. rsc.org The choice of catalyst can also direct the regioselectivity. While many catalysts favor the β-adduct, certain cobalt complexes have been developed that show high Markovnikov-selectivity, leading to the formation of α-vinylsilanes. organic-chemistry.org

| Catalyst | Silane (B1218182) | Alkyne | Conditions | Major Product(s) | Selectivity | Reference(s) |

| [Pt(IPr*OMe)(dvtms)] | Diphenylsilane | Phenylacetylene | Toluene, 35 °C | β-(E)-vinylsilane | >99% β-(E) | rsc.org |

| (PCy₃)₂(CO)RuHCl | Triethylsilane | Phenylacetylene | N/A | (Z)-vinylsilane | Z-selective | acs.org |

| Pt Nanoparticles (7.0 nm) | Triethylsilane | Phenylacetylene | THF, 70 °C | α and β-(E) | Size-dependent | mdpi.com |

| [Rh(cod)Cl]₂ / PPh₃ | Triethylsilane | Hex-1-yne | MeCN | (E)-vinylsilane | 91-97% E-selective | acs.org |

Dehydrogenative Silylation of Alkenes

Dehydrogenative silylation of alkenes offers an alternative pathway to vinylsilanes, avoiding the use of alkyne starting materials. nih.gov This reaction involves the formation of a C-Si bond and a C-H bond cleavage on the alkene, with the concomitant release of dihydrogen (H₂) or the use of a sacrificial hydrogen acceptor. nih.govorganic-chemistry.org Ruthenium and iridium catalysts are commonly employed for this transformation. organic-chemistry.orgthieme-connect.com

Ruthenium alkylidene catalysts can facilitate the regio- and stereoselective dehydrogenative silylation of vinylarenes, such as styrene (B11656), with alkoxysilanes. organic-chemistry.org By tuning the ligands on the ruthenium center, selective access to (E)-vinylsilanes can be achieved with high stereocontrol. organic-chemistry.org Similarly, iridium-catalyzed dehydrogenative silylation of terminal alkenes can be directed to form either the Z- or E-vinylsilane by simply switching the phenanthroline-based ligand used. thieme-connect.com Manganese complexes have also emerged as effective catalysts, with a bench-stable Mn(I) complex enabling the conversion of various aromatic and aliphatic alkenes into E-vinylsilanes at room temperature. organic-chemistry.orgnih.gov

| Catalyst System | Alkene | Silane | Conditions | Major Product | Selectivity | Reference(s) |

| Ruthenium Alkylidene | Styrene | (EtO)₃SiH | 1,5-COD, 80 °C | (E)-Styryl(triethoxy)silane | >98% E | organic-chemistry.org |

| [Ir(cod)OMe]₂ / 2-MePhen | 4-Phenyl-1-butene | HSiMe(OTMS)₂ | Norbornene, 100 °C | (E)-vinylsilane | 94:6 E:Z | thieme-connect.com |

| fac-[Mn(dippe)(CO)₃(Pr)] | Styrene | HSiMe₂Ph | Room Temp. | (E)-Styryl(dimethyl)phenylsilane | >98% E | nih.gov |

Silylative Coupling Reactions of Olefins

Silylative coupling, also known as the Marciniec coupling or trans-silylation, is a distinct method for synthesizing stereodefined alkenylsilanes. rsc.orgrsc.org This reaction involves the catalytic coupling of an olefin with a vinyl-substituted organosilicon compound, leading to the formation of a new, more substituted vinylsilane with the elimination of ethylene. rsc.orgresearchgate.net This process is typically catalyzed by ruthenium complexes, such as [RuHCl(CO)(PCy₃)₂]. organic-chemistry.org

The reaction proceeds via the cleavage of a C-H bond at the vinyl group of the starting olefin and activation of the C(vinyl)-Si bond in the vinylsilane reagent. rsc.org This methodology is highly efficient for producing stereodefined (E)-alkenylsilanes, which are valuable precursors for further chemical transformations. rsc.orgrsc.org A significant advantage of this approach is its integration into sequential, one-pot synthetic strategies. For example, the vinylsilane product from a silylative coupling can be directly subjected to halodesilylation to yield stereodefined (E)-alkenyl halides. rsc.orgorganic-chemistry.org

Reaction of Alkenyl Organometallic Reagents with Halosilanes

A classical and reliable method for forming a vinyl-silicon bond involves the reaction of an alkenyl organometallic reagent with a suitable halosilane, such as trimethylsilyl (B98337) chloride. This approach relies on the pre-formation of a vinyl nucleophile, typically a Grignard reagent (alkenylmagnesium halide) or an organolithium species.

The synthesis begins with a vinyl halide, for example, (E)- or (Z)-β-bromostyrene. This precursor is treated with a metal like magnesium to form the Grignard reagent or with an organolithium base (e.g., t-butyllithium) to undergo lithium-halogen exchange. The resulting alkenyl organometallic species is then quenched with an electrophilic silicon source like trimethylsilyl chloride. This reaction generally proceeds with retention of the double bond's stereochemistry, providing a stereospecific route to the desired vinylsilane. A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents has also been reported as a mild and scalable method for affording a broad range of tetraorganosilanes. organic-chemistry.org

Approaches to Vinyl Bromide Formation

The introduction of the bromine atom onto the vinylsilane framework is the final key transformation to obtain the target compound. This can be achieved through various stereoselective bromination techniques.

Stereoselective Bromination of Alkenes and Alkyne Derivatives

The formation of the vinyl bromide can be accomplished either by brominating a pre-formed vinylsilane (halodesilylation) or by incorporating the bromine atom earlier in the synthetic sequence from an alkyne.

Halodesilylation of Vinylsilanes: The reaction of vinylsilanes with electrophiles is a highly regioselective process where the silicon group is replaced by the electrophile at the ipso-carbon atom. chemtube3d.com This electrophilic substitution typically occurs with retention of the double bond's geometry. chemtube3d.comstackexchange.com For the synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane, a precursor like (E)- or (Z)-(2-phenylethenyl)trimethylsilane would be treated with a brominating agent. N-Bromosuccinimide (NBS) is a common reagent for this transformation. An efficient one-pot protocol for the synthesis of (E)-β-aryl vinyl bromides from styrenes has been developed, which combines a ruthenium-catalyzed silylative coupling followed by an NBS-mediated halodesilylation reaction. organic-chemistry.org

Bromination of Alkynes: Alternatively, a vinyl bromide can be prepared from an alkyne precursor. An efficient method for the synthesis of (E)-trisubstituted vinyl bromides involves a Friedel–Crafts-type addition of terminal alkynes to oxocarbenium ions, using MgBr₂·OEt₂ as both a Lewis acid and a bromide source. nih.govnih.gov Another approach involves the use of a sodium bromide and sodium bromate (B103136) mixture in an aqueous acidic medium for the highly stereoselective bromination of alkynes. rsc.org These methods produce vinyl bromides that could subsequently be converted to the target compound through silylation.

| Method | Substrate | Reagent(s) | Conditions | Product | Stereoselectivity | Reference(s) |

| Halodesilylation | (E)-Styryl(trimethyl)silane | N-Bromosuccinimide (NBS) | DMF | (E)-β-Bromostyrene | Stereospecific (retention) | organic-chemistry.org |

| Alkyne Vinylation | Phenylacetylene, Benzaldehyde dimethyl acetal | MgBr₂·OEt₂ | CH₂Cl₂, rt | (E)-(3-Bromo-1-methoxy-3-phenylallyl)benzene | High E:Z | nih.govnih.gov |

| Alkyne Bromination | Diphenylacetylene | NaBr/NaBrO₃ | H₂O/H₂SO₄ | Dibromostilbene | Stereoselective | rsc.org |

Halodesilylation of Vinylsilanes: Stereochemical Aspects

Halodesilylation is a powerful and widely utilized method for the stereoselective synthesis of vinyl halides from vinylsilanes. The reaction typically proceeds through an electrophilic substitution mechanism, where the trimethylsilyl group is replaced by a halogen atom. The stereochemical outcome of this transformation is highly dependent on the reaction conditions and the nature of the electrophile.

In many cases, the halodesilylation of vinylsilanes occurs with inversion of configuration at the double bond. This stereochemical course is generally observed when the reaction proceeds through a concerted mechanism or via a short-lived open-chain carbocationic intermediate that is rapidly trapped by the halide. For instance, the treatment of a (Z)-vinylsilane with an electrophilic halogen source can lead to the formation of the corresponding (E)-vinyl halide.

Conversely, retention of stereochemistry can also be achieved under specific conditions. This outcome is often favored when the reaction mechanism involves a bridged halonium ion intermediate, which directs the incoming nucleophile to the same face of the double bond from which the silyl (B83357) group departs. The choice of solvent and the nature of the halogenating agent can play a crucial role in directing the stereochemical pathway of the reaction.

A notable example of stereocontrolled halodesilylation is the reaction of vinylsilanes with N-bromosuccinimide (NBS). This reagent can effect the bromodesilylation with either inversion or retention of stereochemistry, depending on the substrate and reaction conditions. The stereoselectivity is influenced by factors such as the steric and electronic properties of the substituents on the vinylsilane.

| Vinylsilane Stereoisomer | Halogenating Agent | Predominant Product Stereoisomer | Stereochemical Outcome |

| (E)-Styryl(trimethyl)silane | NBS | (Z)-(1-Bromo-2-phenylethenyl)(trimethyl)silane | Inversion |

| (Z)-Styryl(trimethyl)silane | NBS | (E)-(1-Bromo-2-phenylethenyl)(trimethyl)silane | Inversion |

| (E)-Styryl(trimethyl)silane | Br₂ | (E)-(1-Bromo-2-phenylethenyl)(trimethyl)silane | Retention |

Zinc-Mediated Additions to Alkynes

Zinc-mediated reactions offer a versatile approach to the synthesis of functionalized alkenes, including bromovinyl structures. The use of organozinc reagents, often generated in situ, allows for the addition of various functional groups across the triple bond of an alkyne.

In the context of synthesizing bromovinylsilanes, a zinc-mediated process could involve the addition of a silylzinc reagent to a bromoalkyne or, conversely, the addition of a bromozinc reagent to a silylalkyne. The stereoselectivity of these additions can often be controlled by the reaction conditions. For example, the geometry of the resulting vinyl bromide can be influenced by the amount of zinc powder used in the reaction, with different ratios favoring the formation of either the (E) or (Z) isomer.

While a direct one-pot zinc-mediated synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane from phenylacetylene has not been extensively reported, related transformations highlight the potential of this methodology. For instance, the zinc-catalyzed silylation of terminal alkynes is a known process for forming the C-Si bond. Similarly, zinc-mediated additions of bromides to alkynes can establish the C-Br bond with stereocontrol. A convergent approach combining these strategies could provide a viable route to the target compound.

| Alkyne Substrate | Reagents | Product | Key Feature |

| Phenylacetylene | Trimethylsilyl chloride, Zn | (Trimethylsilylethynyl)benzene | Formation of C-Si bond |

| Phenylacetylene | Benzyl bromide, Zn (catalytic) | (Z)-(1-Bromo-2-phenyl-3-phenylprop-1-ene) | Stereoselective formation of (Z)-vinyl bromide |

| Phenylacetylene | Benzyl bromide, Zn (stoichiometric) | (E)-(1-Bromo-2-phenyl-3-phenylprop-1-ene) | Stereoselective formation of (E)-vinyl bromide |

Rearrangement Reactions Leading to Bromovinyl Structures

Rearrangement reactions represent a class of organic transformations where the carbon skeleton of a molecule is reorganized to afford a structural isomer of the starting material. While not a common strategy for the direct synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane, certain rearrangement pathways could theoretically lead to the formation of bromovinyl structures.

For example, a Meyer-Schuster rearrangement of a propargyl alcohol bearing a bromine atom and a silyl group at appropriate positions could potentially yield an α-bromo-α,β-unsaturated ketone, which might be further elaborated to a bromovinylsilane. However, the feasibility and stereochemical control of such a sequence would require careful consideration of the substrate and reaction conditions.

Another potential, though less direct, route could involve a Ramberg-Bäcklund type reaction of an α-halo sulfone precursor. If a suitable substrate containing a silyl group could be synthesized, this rearrangement could provide access to a silylated vinyl bromide.

It is important to note that while these are plausible retrosynthetic pathways, specific examples of rearrangement reactions being employed for the synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane are not prevalent in the literature. The development of novel rearrangement-based methodologies for the synthesis of such compounds remains an area for further investigation.

Convergent Synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane

Convergent synthetic strategies aim to construct a target molecule from several independently prepared fragments. This approach can be more efficient than a linear synthesis, especially for complex molecules. For (1-Bromo-2-phenylethenyl)(trimethyl)silane, a convergent synthesis would involve the formation of the C-Br and C-Si bonds in a sequential or one-pot manner from a common precursor, such as phenylacetylene.

A highly effective and stereocontrolled method for the synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane involves a two-step sequence starting from phenylacetylene. First, a stereoselective hydrosilylation of phenylacetylene with a trimethylsilane (B1584522) derivative is performed to generate a phenylvinylsilane intermediate. The stereochemistry of this vinylsilane can be controlled by the choice of catalyst and reaction conditions, leading to either the (E) or (Z) isomer.

In the second step, the resulting phenylvinylsilane is subjected to a halodesilylation reaction. As discussed in section 2.2.2, the stereochemical outcome of this step can be controlled to achieve either inversion or retention of the double bond geometry. By carefully selecting the conditions for both the hydrosilylation and the halodesilylation steps, it is possible to access all four possible stereoisomers of (1-Bromo-2-phenylethenyl)(trimethyl)silane.

A notable example of this approach is the ruthenium-catalyzed silylative coupling of styrenes followed by N-halosuccinimide-mediated halodesilylation, which provides a route to (E)-β-aryl vinyl bromides. This demonstrates the power of sequential catalytic processes in achieving high levels of stereoselectivity.

The direct, catalytic construction of (1-Bromo-2-phenylethenyl)(trimethyl)silane from phenylacetylene in a single step represents a significant synthetic challenge. Such a transformation would require a catalyst system capable of mediating the simultaneous or sequential addition of both a bromine atom and a trimethylsilyl group across the triple bond with high regio- and stereoselectivity.

While no single catalytic system has been reported to achieve this transformation directly, advancements in catalysis provide a foundation for future development. For instance, various transition metal catalysts are known to promote the hydrosilylation of alkynes. Similarly, catalytic methods for the hydrobromination of alkynes have been developed.

A potential strategy for a direct synthesis could involve a three-component coupling reaction, where phenylacetylene, a bromine source, and a silicon source are combined in the presence of a suitable catalyst. The development of such a catalytic system would require careful tuning of the catalyst, ligands, and reaction conditions to control the chemo-, regio-, and stereoselectivity of the additions. The challenge lies in preventing undesired side reactions, such as homocoupling of the alkyne or double addition of one of the components.

Control of Stereochemistry and Regioselectivity in Synthesis

The control of stereochemistry and regioselectivity is paramount in the synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane, as the relative arrangement of the bromine, phenyl, and trimethylsilyl groups on the double bond dictates the compound's reactivity and its utility in subsequent transformations.

Stereocontrol is primarily achieved through the choice of synthetic methodology and reaction conditions. As highlighted in the preceding sections, the stereochemical outcome of halodesilylation can be tuned to proceed with either inversion or retention of configuration. Similarly, the stereoselectivity of zinc-mediated additions to alkynes can be controlled by the stoichiometry of the reagents. In catalytic reactions, the nature of the catalyst and ligands plays a crucial role in determining the stereochemistry of the product. For example, the use of specific ligands can favor the formation of one stereoisomer over another in transition metal-catalyzed hydrosilylation reactions.

Regiocontrol is critical when starting from unsymmetrical alkynes. In the case of phenylacetylene, the addition of a bromine atom and a trimethylsilyl group can lead to two possible regioisomers: (1-Bromo-2-phenylethenyl)(trimethyl)silane and (2-Bromo-1-phenylethenyl)(trimethyl)silane. The regioselectivity of the addition is governed by the electronic and steric properties of the alkyne and the attacking reagents. For instance, in electrophilic additions, the regiochemical outcome is often dictated by the stability of the resulting carbocationic intermediate (Markovnikov's rule). Conversely, radical or certain transition metal-catalyzed additions can proceed with anti-Markovnikov selectivity. The choice of catalyst and reaction conditions is therefore essential for directing the addition to the desired carbon atom of the alkyne.

Achieving E/Z Stereochemical Purity

The spatial arrangement of substituents around the carbon-carbon double bond, known as E/Z isomerism, is a critical aspect of vinylsilane synthesis. chemguide.co.ukstudymind.co.uk The E isomer has the highest priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. chemguide.co.ukstudymind.co.uklibretexts.org Achieving high stereochemical purity is often a key objective in synthetic strategies.

One of the most common and atom-economical methods for synthesizing vinylsilanes is the hydrosilylation of alkynes. researchgate.net However, this reaction can sometimes lack stereoselectivity, yielding a mixture of E and Z products. rsc.org The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome. For instance, certain transition-metal catalysts, including those based on rhodium and iridium, have been shown to be highly efficient in promoting the hydrosilylation of alkynes. rsc.org Depending on the specific catalyst system, either the syn-addition (leading to the E-isomer) or anti-addition (leading to the Z-isomer) of the hydrosilane can be favored. Some cobalt complexes, for example, facilitate the exclusive syn-addition of silanes to internal alkynes, resulting in (E)-silylalkenes with excellent stereoselectivity. uni-bayreuth.de

Another approach to control stereochemistry involves the palladium-catalyzed direct intermolecular silylation of C(sp²)–H bonds. acs.org This method has been successfully employed for the stereoselective synthesis of Z-vinylsilanes. The use of a removable bidentate directing group is critical in this process, guiding the palladium catalyst to activate a specific C-H bond and leading to the exclusive formation of the Z-isomer. acs.org The stereoselectivity is believed to arise from the geometry of the palladacycle intermediate formed during the reaction. acs.org

Furthermore, stereoselective synthesis can be achieved through the manipulation of other functional groups. For example, the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids under microwave irradiation has been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity. organic-chemistry.org While this specific example does not directly produce a silylated compound, it highlights a strategy for establishing the desired stereochemistry in a precursor that could potentially be functionalized to introduce a trimethylsilyl group.

The table below summarizes various synthetic methods and their effectiveness in achieving E/Z stereochemical purity in the synthesis of vinylsilanes and related structures.

| Synthetic Method | Key Features | Stereochemical Outcome | Catalyst/Reagent Examples |

| Alkyne Hydrosilylation | Atom-economical, direct addition of Si-H across a triple bond. researchgate.net | Can be E or Z selective depending on the catalyst and conditions. rsc.orguni-bayreuth.de | Rhodium, Iridium, Cobalt complexes. rsc.orguni-bayreuth.de |

| Palladium-Catalyzed C-H Silylation | Direct functionalization of a C(sp²)–H bond with a directing group. acs.org | Highly Z-selective. acs.org | Palladium catalyst with a bidentate directing group. acs.org |

| Debrominative Decarboxylation | Stereoselective formation of a vinyl bromide from a dibromoalkanoic acid. organic-chemistry.org | Highly Z-selective for the vinyl bromide product. organic-chemistry.org | Triethylamine (Et3N) in DMF under microwave irradiation. organic-chemistry.org |

Strategies for Regiocontrolled Functionalization

Regiocontrolled functionalization refers to the ability to introduce a chemical group at a specific position on a molecule. wikipedia.org In the context of synthesizing (1-bromo-2-phenylethenyl)(trimethyl)silane and its analogs, this primarily involves controlling the placement of the silyl and bromo groups.

The hydrosilylation of unsymmetrical alkynes presents a significant regioselectivity challenge, as the silyl group can add to either of the two carbons of the triple bond. researchgate.net The outcome is often influenced by steric and electronic factors of the alkyne substituents, as well as the nature of the catalyst. For instance, in the hydrosilylation of terminal alkynes, the formation of β-vinylsilanes is often favored over α-vinylsilanes. researchgate.net Directing groups can be employed to overcome these inherent selectivities and achieve a desired regiochemical outcome. nih.gov Copper-catalyzed hydrosilylation of unsymmetrical internal aryl alkynes has been developed to selectively produce α-vinylsilane products. nih.gov

Regiocontrol can also be achieved by performing reactions on a pre-functionalized substrate. For example, starting with a molecule that already contains a silyl group, a subsequent reaction can be used to introduce the bromo group. The hydrobromination of silylacetylenes is a potential route. The addition of HBr to an alkyne typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens and the bromide adds to the more substituted carbon. masterorganicchemistry.com In the case of a silylacetylene, the electronic and steric properties of the silyl group would influence the regioselectivity of the HBr addition.

Another strategy involves the functionalization of a vinylbis(silane). The synthesis of vinylbis(silanes) can be achieved from aldehydes using dibromomethylenebis(trimethylsilane) and chromium(II) chloride. rsc.org These vinylbis(silanes) can then be converted to 1-halovinylsilanes, demonstrating a method for introducing a halogen at a specific position. rsc.org

The following table outlines strategies for achieving regiocontrolled functionalization in the synthesis of substituted vinylsilanes.

| Strategy | Description | Key Factors Influencing Regioselectivity | Example Reaction |

| Catalytic Hydrosilylation of Alkynes | Direct addition of a hydrosilane across an alkyne triple bond. researchgate.net | Catalyst, ligand environment, steric and electronic properties of alkyne substituents. researchgate.netnih.gov | Copper-catalyzed hydrosilylation of internal aryl alkynes for selective α-silylation. nih.gov |

| Hydrohalogenation of Silylacetylenes | Addition of a hydrogen halide (e.g., HBr) to an alkyne already bearing a silyl group. masterorganicchemistry.com | Electronic and steric effects of the silyl group, adherence to Markovnikov's rule. masterorganicchemistry.com | Addition of HBr to phenyl(trimethylsilyl)acetylene. |

| Functionalization of Precursors | Stepwise introduction of functional groups onto a vinyl scaffold. | The position of existing functional groups directs the placement of new ones. | Conversion of vinylbis(silanes) to 1-halovinylsilanes. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Phenylethenyl Trimethyl Silane

Electronic and Steric Effects of Silicon on Vinylic Reactivity

The trimethylsilyl (B98337) group, positioned beta to the carbon-bromine bond, exerts profound electronic effects that modulate the stability of potential reactive intermediates. These influences are primarily categorized as the β-silicon effect and the α-silicon effect, each playing a distinct role in the molecule's reactivity profile.

Manifestation of the β-Silicon Effect in Carbocation Stability and Reactivity

The β-silicon effect describes the stabilizing influence of a silicon atom on a positive charge located on the carbon atom two positions away (the β-carbon). chemeurope.com This stabilization arises from hyperconjugation, an interaction between the filled, high-energy sigma orbital of the carbon-silicon (C-Si) bond and the adjacent empty p-orbital of the carbocation. chemeurope.comnih.gov In (1-Bromo-2-phenylethenyl)(trimethyl)silane, heterolytic cleavage of the C-Br bond would generate a vinylic carbocation. The adjacent C-Si bond can effectively donate electron density into the vacant p-orbital of this cationic center, delocalizing the positive charge and significantly lowering the energy of the intermediate. stackexchange.comacs.org

This hyperconjugative stabilization is particularly potent because the C-Si bond is longer and more polarizable than a C-C or C-H bond, making it a superior sigma-electron donor. stackexchange.com The stabilization of a vinylic cation by a β-(CH₃)₃Si substituent has been quantified to be approximately 9-12 kcal/mol, a substantial energy contribution that can dictate the regioselectivity and feasibility of reactions proceeding through cationic intermediates. acs.org For the β-silicon effect to be maximal, a specific geometric arrangement is required: the C-Si bond must be anti-periplanar to the empty p-orbital of the carbocation, allowing for optimal orbital overlap. chemeurope.comwikipedia.org

| Carbocation Type | Substituent | Stabilization Mechanism | Estimated Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Vinylic | β-Trimethylsilyl | β-Silicon Effect (Hyperconjugation) | 9-12 acs.org |

| Alkyl (secondary) | β-Trimethylsilyl | β-Silicon Effect (Hyperconjugation) | ~38 baranlab.org |

| Vinylic | α-Phenyl | Resonance | ~50 acs.org |

Influence of the α-Silicon Effect on Reaction Pathways

In contrast to the stabilizing β-effect, the α-silicon effect describes the influence of a silicon atom directly attached to a reactive carbon center. An α-silicon atom is known to destabilize an adjacent carbocation. chemeurope.comwikipedia.org This destabilization is attributed to the electropositive nature of silicon relative to carbon, which hinders the carbon's ability to support a positive charge.

However, the α-silicon effect is highly stabilizing for an adjacent carbanion. wikipedia.orgstackexchange.com This stabilization is explained by negative hyperconjugation, where the carbon anion's lone pair (in a p-orbital) interacts with the low-lying, empty σ* anti-bonding orbital of the C-Si bond. wikipedia.orgstackexchange.com This interaction delocalizes the negative charge.

For (1-Bromo-2-phenylethenyl)(trimethyl)silane, the silicon atom is in the β-position relative to the C-Br bond. Therefore, for reactions involving carbocation formation at the bromine-bearing carbon, the β-silicon effect is the dominant influence. The α-effect would become relevant in reaction pathways where a negative charge is generated on the carbon atom directly bonded to the silicon, such as in the product of a metal-halogen exchange reaction.

Transformations at the Carbon-Bromine Bond

The carbon-bromine bond in (1-Bromo-2-phenylethenyl)(trimethyl)silane is the primary site for a variety of chemical transformations, including metal-halogen exchange, nucleophilic substitution, and reductive processes.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting organic halides into organometallic reagents. wikipedia.org For vinylic bromides like (1-Bromo-2-phenylethenyl)(trimethyl)silane, this reaction is typically carried out at low temperatures (e.g., -78 °C to -100 °C) using strong organometallic bases, most commonly alkyllithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). ethz.chtcnj.edu

The reaction proceeds via a kinetically controlled process, where the lithium reagent attacks the bromine atom, leading to the formation of a new organolithium species and an alkyl bromide byproduct. wikipedia.orgprinceton.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org A key feature of this reaction on vinylic systems is that it generally proceeds with retention of the double bond's stereochemistry. wikipedia.org The resulting vinyllithium (B1195746) reagent is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.

| Reagent | Typical Solvent | Typical Temperature | Key Characteristics |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 °C | Commonly used, effective for Br/Li exchange. ethz.ch |

| tert-Butyllithium (t-BuLi) | THF, Pentane | -78 °C to -100 °C | More reactive than n-BuLi; often used for less reactive halides. ethz.ch |

| Isopropylmagnesium Chloride (i-PrMgCl) | THF | -20 °C to 0 °C | Used for Br/Mg exchange to form Grignard reagents; often more chemoselective. ethz.ch |

Nucleophilic Substitution Patterns on Vinylic Bromides

Direct nucleophilic substitution on unactivated vinylic halides is generally a difficult transformation. ekb.eg Both SN1 and SN2 mechanisms face significant barriers. The SN1 pathway is disfavored due to the high energy and instability of the linear vinylic carbocation, although this is partially mitigated in the title compound by the β-silicon effect. The SN2 pathway is hindered because the incoming nucleophile is repelled by the electron-rich π-system of the double bond, and the required backside attack is sterically blocked by the molecular geometry. stackexchange.com

Despite these challenges, nucleophilic vinylic substitution can occur through alternative mechanisms:

Addition-Elimination: A nucleophile adds to the double bond, forming a carbanionic intermediate, followed by the elimination of the bromide ion. This pathway is typically favored when the double bond is activated by a strong electron-withdrawing group, which is not the case for the phenyl or trimethylsilyl group in this context.

Elimination-Addition: A strong base can induce dehydrobromination to form a transient alkyne intermediate, which is then attacked by a nucleophile. This is not a viable pathway for (1-Bromo-2-phenylethenyl)(trimethyl)silane as there is no hydrogen atom on the carbon bearing the bromine.

Concerted Substitution (SNV): Some intramolecular and specialized intermolecular substitutions on vinylic systems have been shown to proceed through concerted pathways, involving either in-plane (SNVσ) or out-of-plane (SNVπ) attack on the C-Br bond. researchgate.netthieme-connect.com

Given these constraints, direct nucleophilic substitution on (1-Bromo-2-phenylethenyl)(trimethyl)silane is expected to be challenging without the use of transition metal catalysts.

Reductive Elimination and Debromination Processes

The carbon-bromine bond can be cleaved reductively to replace the bromine atom with a hydrogen atom or to form a new carbon-carbon bond.

Reductive Debromination (Hydrodebromination): This transformation is commonly achieved via a radical chain mechanism using a radical initiator (like AIBN) and a hydrogen atom donor. youtube.com Tributyltin hydride (Bu₃SnH) is a classic reagent for this purpose. organic-chemistry.org The reaction is initiated by the formation of a tributyltin radical, which abstracts the bromine atom from the vinylsilane to generate a vinylic radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product, (phenylethenyl)(trimethyl)silane, and regenerate the tin radical to propagate the chain. youtube.comresearchgate.net The stereochemistry of the resulting alkene can be variable as the intermediate vinylic radical may not retain the configuration of the starting material.

Reductive Elimination using Metals: Treatment with reducing metals, such as zinc (Zn) dust, can also effect debromination. acs.orgorganic-chemistry.org This process typically involves the oxidative addition of the metal into the carbon-bromine bond, forming an organozinc intermediate, which is then protonated by a proton source (like acetic acid or water) to give the final reduced product. Such reactions can also be used to form carbon-carbon bonds if conducted in the presence of a suitable coupling partner, often with palladium or nickel catalysis. organic-chemistry.orgnih.gov

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in (1-Bromo-2-phenylethenyl)(trimethyl)silane is the primary site of reactivity for addition reactions. The presence of the phenyl group, the bromine atom, and the trimethylsilyl group on the vinyl framework significantly influences the bond's electron density and steric accessibility, thereby dictating the outcomes of various reactions.

Electrophilic additions to vinylsilanes are well-studied reactions where the trimethylsilyl group plays a crucial role in directing the regiochemical outcome. The carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, a phenomenon known as the β-silicon effect. wikipedia.orgnih.gov This effect makes the carbon atom α to the silicon (the one bearing the silyl (B83357) group) the preferred site of nucleophilic attack, while the electrophile adds to the β-carbon. wikipedia.org

In the case of (1-Bromo-2-phenylethenyl)(trimethyl)silane, the electrophile (E⁺) would add to the phenyl-bearing carbon (C2), leading to the formation of a carbocation intermediate at the bromine- and silicon-bearing carbon (C1). This carbocation is stabilized by the β-silicon effect. Subsequent attack by a nucleophile (Nu⁻) typically results in the displacement of the trimethylsilyl group, a process known as ipso-substitution. chemtube3d.com

The general mechanism proceeds as follows:

The π-bond of the alkene attacks an electrophile (E⁺), forming a β-silyl carbocation intermediate.

A nucleophile (Nu⁻) attacks the silicon atom, or the carbocation center, leading to the elimination of a silyl species (e.g., bromotrimethylsilane) and formation of the substituted alkene.

These reactions generally proceed with retention of the double bond's original configuration. wikipedia.org For instance, the reaction of an (E)-vinylsilane will predominantly yield the (E)-alkene product. The stereochemistry is dictated by the anti-periplanar arrangement required for the elimination of the silyl group and the incoming nucleophile.

The carbon-carbon double bond of (1-Bromo-2-phenylethenyl)(trimethyl)silane is also susceptible to radical addition reactions. Unlike electrophilic additions, radical additions often exhibit opposite regioselectivity (anti-Markovnikov).

A classic example is the addition of thiols (hydrothiolation) to vinylsilanes, which can be initiated by heat, light, or a radical initiator. wikipedia.org The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to the double bond. For vinylsilanes, this addition occurs at the β-carbon (the phenyl-bearing carbon) to generate a more stable α-silyl radical. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final product and regenerate the thiyl radical. wikipedia.org

Organometallic Reactivity and Catalysis

The carbon-bromine and carbon-silicon bonds in (1-Bromo-2-phenylethenyl)(trimethyl)silane allow it to participate in a wide range of organometallic cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org (1-Bromo-2-phenylethenyl)(trimethyl)silane can potentially act as either the organosilane component or the vinyl halide component.

When acting as the organosilane, the C-Si bond must be activated, typically by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base. wikipedia.orgorganic-chemistry.org This activation forms a hypervalent, pentacoordinate silicon species that is sufficiently nucleophilic to undergo transmetalation with the palladium catalyst. wikipedia.orgrsc.org The catalytic cycle involves oxidative addition of an organic halide to a Pd(0) complex, transmetalation with the activated vinylsilane, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orgcore.ac.uk

Alternatively, and more commonly for this substrate, the C-Br bond can serve as the electrophilic site, coupling with another organosilane.

| Coupling Partner (Ar-Si(OR)₃) | Catalyst | Activator | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenyltrimethoxysilane | Pd(OAc)₂ | - | NaOH | Ethylene Glycol | High |

| Vinyltrimethoxysilane | Ni(cod)₂ | TBAT | - | Toluene | High |

| (4-methoxyphenyl)trimethoxysilane | PdCl₂(PPh₃)₂ | TBAF | - | THF | Good |

| (2-furyl)trimethoxysilane | Pd₂(dba)₃ / SPhos | KOSiMe₃ | - | THF/DMA | Good |

Table 1. Representative Conditions for Hiyama and Hiyama-Denmark Couplings involving vinylsilanes or aryl halides. nih.govacs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing an organoboron species with an organic halide, catalyzed by a palladium complex. nih.govyoutube.com In this context, the vinyl bromide moiety of (1-Bromo-2-phenylethenyl)(trimethyl)silane serves as the electrophilic partner, reacting with various aryl- or vinylboronic acids or their esters. princeton.edursc.org

The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition of the vinyl bromide to Pd(0), transmetalation with the organoboron species (activated by a base), and reductive elimination. nih.gov

| Boronic Acid/Ester (R-B(OR')₂) | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | >90 |

| 4-Vinylphenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 85-95 |

| 2-Thiopheneboronic acid | Pd(OAc)₂ | SPhos | CsF | Isopropanol | High |

| (E)-Styrylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | THF | Good |

Table 2. Typical Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. iitk.ac.inorganic-chemistry.org (1-Bromo-2-phenylethenyl)(trimethyl)silane, as a vinyl bromide, can be coupled with various alkenes, such as styrenes or acrylates, to form substituted dienes. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. The stereochemistry of the vinyl bromide is often retained in the product.

Sonogashira Coupling: This reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The vinyl bromide of the title compound can react with a variety of terminal alkynes to produce enyne structures. libretexts.orgnih.gov Copper-free versions of this reaction have also been developed. organic-chemistry.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org The vinyl bromide of (1-Bromo-2-phenylethenyl)(trimethyl)silane can be coupled with aryl-, vinyl-, or alkylzinc reagents. wikipedia.orgchem-station.comresearchgate.net This reaction is known for its high functional group tolerance and reactivity. chem-station.com

| Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent |

|---|---|---|---|---|

| Heck | Styrene (B11656) | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile |

| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF |

Table 3. Overview of Other Cross-Coupling Reactions for Vinyl Bromides. nih.govlibretexts.orgwikipedia.org

The trimethylsilyl (TMS) group is not merely a spectator in the reactivity of (1-Bromo-2-phenylethenyl)(trimethyl)silane; it plays distinct and crucial roles depending on the reaction type.

As an Activating Moiety: In Hiyama cross-coupling reactions, the TMS group is the key to the reactivity of the organosilane. organic-chemistry.org Its primary role is to be activated by a nucleophilic species, typically fluoride ions or a strong base. wikipedia.orgrsc.org This activation leads to the formation of a pentacoordinate silicate, which is hypervalent and possesses a highly polarized, labile C-Si bond. organic-chemistry.org This enhanced nucleophilicity of the vinyl group is essential for the transmetalation step in the palladium catalytic cycle, where the vinyl group is transferred from silicon to palladium. wikipedia.org Without this activation, the C-Si bond is generally too inert to participate in the coupling. wikipedia.orgchemeurope.com

As a Leaving Group: In electrophilic addition reactions, the TMS group often functions as a leaving group. nih.gov The stabilization of the β-carbocation intermediate by the silyl group (the β-effect) directs the initial electrophilic attack. wikipedia.org In the subsequent step, the C-Si bond is cleaved, and the TMS group is eliminated, often facilitated by a nucleophile. wikipedia.org This ipso-substitution pathway, where the electrophile effectively replaces the silyl group, is a powerful method for the regio- and stereocontrolled synthesis of substituted alkenes. chemtube3d.com The TMS group's ability to be readily displaced makes it an excellent "super proton" or a sterically bulky, electrofugal leaving group. wikipedia.orgfiveable.me

Applications of 1 Bromo 2 Phenylethenyl Trimethyl Silane As a Synthetic Building Block

Versatile Intermediate for Stereodefined Olefin Synthesis

The presence of the trimethylsilyl (B98337) group in (1-Bromo-2-phenylethenyl)(trimethyl)silane plays a crucial role in directing the stereochemical outcome of subsequent reactions, making it an excellent precursor for the synthesis of stereodefined olefins. The silicon atom influences the reactivity and geometry of the double bond, allowing for the selective formation of either E or Z isomers in cross-coupling reactions. This stereocontrol is paramount in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are commonly employed to substitute the bromine atom with various organic groups. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to ensure high stereoretention or stereoinversion, leading to the desired olefin geometry. The bulky trimethylsilyl group can sterically hinder certain approaches of incoming reagents, thereby favoring the formation of a specific isomer.

Role in Complex Molecule Synthesis

The utility of (1-Bromo-2-phenylethenyl)(trimethyl)silane extends to the synthesis of more complex molecular architectures, including those with significant biological relevance.

Construction of Substituted Styrene (B11656) Derivatives

Substituted styrenes are important monomers in polymer chemistry and key intermediates in the synthesis of various fine chemicals and pharmaceuticals. (1-Bromo-2-phenylethenyl)(trimethyl)silane serves as an effective synthon for the preparation of a wide range of substituted styrene derivatives. Through palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a variety of substituents, including aryl, alkyl, and vinyl groups. For instance, a Suzuki-Miyaura coupling with an arylboronic acid can introduce a second phenyl group, leading to the formation of a stilbene (B7821643) derivative. The trimethylsilyl group can then be removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the final substituted styrene.

The ability to introduce diverse functionalities in a stereocontrolled manner makes this methodology highly attractive for the construction of complex styrene-based molecules.

Access to Conjugated Diene and Polyene Systems

Conjugated dienes and polyenes are fundamental structural motifs in numerous natural products and functional organic materials. (1-Bromo-2-phenylethenyl)(trimethyl)silane provides a strategic entry point to these systems. A common approach involves a palladium-catalyzed cross-coupling reaction with a vinyl-containing coupling partner, such as a vinylboronic acid or a vinylstannane. This reaction extends the conjugation of the system by forming a new carbon-carbon double bond. The stereochemistry of the resulting diene can often be controlled by the geometry of the starting vinylsilane and the reaction conditions.

The trimethylsilyl group in the resulting diene can be retained as a synthetic handle for further transformations or can be removed to yield the unsubstituted conjugated diene. This flexibility allows for the iterative construction of more extended polyene systems.

Applications in Asymmetric Synthesis

While direct asymmetric transformations on (1-Bromo-2-phenylethenyl)(trimethyl)silane are not extensively documented, its role as a prochiral substrate in subsequent reactions holds potential for asymmetric synthesis. The double bond can be subjected to various asymmetric transformations, such as dihydroxylation, epoxidation, or hydrogenation, catalyzed by chiral transition metal complexes. The stereochemical information introduced in these steps can then be carried forward to construct enantiomerically enriched molecules.

Furthermore, the development of chiral ligands for palladium-catalyzed cross-coupling reactions has opened up avenues for the asymmetric synthesis of axially chiral biaryls and other stereochemically complex molecules starting from precursors like (1-Bromo-2-phenylethenyl)(trimethyl)silane. However, specific applications of this compound in asymmetric catalysis remain an area for further exploration.

Precursor for Further Functionalization

The synthetic utility of (1-Bromo-2-phenylethenyl)(trimethyl)silane is further enhanced by the ability to derivatize the products obtained from initial cross-coupling reactions.

Derivatization via Cross-Coupling Products

The initial products of cross-coupling reactions, which still contain the trimethylsilyl group, are themselves valuable intermediates for further functionalization. The vinylsilane moiety can participate in a range of transformations, including Hiyama cross-coupling reactions. In a Hiyama coupling, the carbon-silicon bond is activated, typically by a fluoride source, to enable coupling with an organic halide. This allows for the sequential and regioselective introduction of different substituents onto the original vinyl scaffold.

This two-step cross-coupling strategy, first at the carbon-bromine bond and subsequently at the carbon-silicon bond, provides a powerful tool for the synthesis of highly substituted and complex olefinic structures with a high degree of control over the substitution pattern.

Below is a table summarizing the types of cross-coupling reactions that can be employed with (1-Bromo-2-phenylethenyl)(trimethyl)silane and its derivatives:

| Cross-Coupling Reaction | Coupling Partner | Resulting Functionality |

| Suzuki-Miyaura | Organoboronic acids/esters | Aryl, vinyl, or alkyl substitution |

| Stille | Organostannanes | Aryl, vinyl, or alkyl substitution |

| Heck | Alkenes | Substituted alkenes |

| Sonogashira | Terminal alkynes | Conjugated enynes |

| Hiyama | Organic halides (from the resulting vinylsilane) | Further aryl, vinyl, or alkyl substitution |

Conversion to Other Organometallic Species (e.g., Vinylorganolithiums, Grignards)

The carbon-bromine bond in (1-Bromo-2-phenylethenyl)(trimethyl)silane is susceptible to metal-halogen exchange, a common strategy for the generation of highly reactive organometallic reagents. These transformations are pivotal for creating new carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Vinylorganolithiums:

Lithium-halogen exchange is a well-established method for the preparation of organolithium compounds. This reaction typically involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. In the case of (1-Bromo-2-phenylethenyl)(trimethyl)silane, this exchange would yield (2-phenyl-1-trimethylsilylethenyl)lithium. A critical aspect of this transformation is its stereospecificity; the configuration of the double bond is generally retained during the exchange process.

The resulting vinyllithium (B1195746) reagent is a powerful nucleophile and a strong base. It can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and alkyl halides, to form new carbon-carbon bonds. The presence of the trimethylsilyl group can influence the reactivity and stability of the organolithium intermediate.

Grignard Reagents:

The formation of a Grignard reagent from (1-Bromo-2-phenylethenyl)(trimethyl)silane involves its reaction with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction converts the vinyl bromide into the corresponding vinylmagnesium bromide, namely (2-phenyl-1-trimethylsilylethenyl)magnesium bromide.

The generation of Grignard reagents from vinyl halides can sometimes be challenging and may require activation of the magnesium surface. Common activating agents include iodine, 1,2-dibromoethane, or the use of highly reactive Rieke magnesium. Once formed, this vinyl Grignard reagent is a potent nucleophile, widely used in organic synthesis for additions to carbonyl compounds, ring-opening of epoxides, and in cross-coupling reactions catalyzed by transition metals. A patent has described the preparation of styryl-functionalized silanes through the use of Grignard compounds. google.com

| Reagent Type | General Reaction Conditions | Product |

| Vinylorganolithium | Alkyllithium (e.g., n-BuLi, t-BuLi), low temperature (e.g., -78 °C), inert atmosphere | (2-phenyl-1-trimethylsilylethenyl)lithium |

| Grignard Reagent | Magnesium turnings, ethereal solvent (e.g., THF, diethyl ether), inert atmosphere | (2-phenyl-1-trimethylsilylethenyl)magnesium bromide |

Utility in Advanced Material Precursors

The unique structure of (1-Bromo-2-phenylethenyl)(trimethyl)silane, combining a reactive vinyl group, a phenyl ring, and a silicon-containing moiety, makes it an attractive building block for the synthesis of advanced materials with tailored properties.

(1-Bromo-2-phenylethenyl)(trimethyl)silane can serve as a monomer or a precursor to monomers for the synthesis of silicon-containing polymers. The presence of the vinyl group allows for polymerization through various mechanisms, including radical, anionic, and transition-metal-catalyzed polymerizations.

The trimethylsilyl group incorporated into the polymer backbone or as a side chain imparts several desirable properties, such as increased thermal stability, gas permeability, and chemical resistance. For instance, polymers derived from related styrenic silanes, like poly(p-trimethylsilyl styrene), have been synthesized and characterized. researchgate.netamazonaws.com The synthesis often involves the anionic polymerization of the corresponding silylated styrene monomer. researchgate.netamazonaws.com

Furthermore, the bromo-substituted vinylsilane can be functionalized prior to polymerization via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to introduce a variety of functional groups. This approach allows for the creation of a diverse range of functional polymers with specific optical, electronic, or biological properties. The development of new polymerization techniques, such as anionic stitching polymerization of styryl(vinyl)silanes, has led to the synthesis of novel silicon- and carbon-containing polymers with fused sila-bicyclic structures. rsc.org

| Polymerization Method | Potential Polymer Structure | Key Features of Resulting Polymer |

| Anionic Polymerization | Polystyrene derivative with trimethylsilyl groups | High thermal stability, controlled molecular weight |

| Radical Polymerization | Vinyl polymer with pendant phenyl and trimethylsilyl groups | Potentially broad molecular weight distribution |

| Cross-Coupling/Polymerization | Functionalized polystyrene with tailored side chains | Tunable optical and electronic properties |

Organic-inorganic hybrid materials are composites that combine the properties of both organic polymers and inorganic materials at the molecular level. Silanes are crucial components in the formation of these hybrids, acting as coupling agents or as precursors for the inorganic network through sol-gel processes. nih.govshinetsusilicones.com

(1-Bromo-2-phenylethenyl)(trimethyl)silane, or its derivatives, can be incorporated into hybrid materials in several ways. The trimethylsilyl group can be hydrolyzed and condensed to form a polysiloxane (silicone) network, which constitutes the inorganic phase of the hybrid material. The organic part of the molecule, the phenylethenyl group, becomes covalently bonded to this inorganic network.

The vinyl group can be further polymerized to create an interpenetrating organic polymer network within the inorganic matrix. This results in a highly cross-linked and robust hybrid material with enhanced mechanical and thermal properties. Styrylsilane derivatives have been utilized as coupling reagents to functionalize silica (B1680970) and glass surfaces. rsc.org The ability to tailor both the organic and inorganic components allows for the design of hybrid materials for specific applications, such as coatings, membranes, and electronic devices. nih.gov

| Component | Function in Hybrid Material | Resulting Property |

| Trimethylsilyl Group | Forms inorganic polysiloxane network via sol-gel process | Thermal stability, hardness, chemical resistance |

| Phenylethenyl Group | Forms organic polymer network via polymerization | Flexibility, processability, functionalizability |

Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 2 Phenylethenyl Trimethyl Silane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer primary evidence for the structural framework of (1-Bromo-2-phenylethenyl)(trimethyl)silane. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

For the trimethylsilyl (B98337) group, the ¹H NMR spectrum is expected to show a sharp singlet, typically integrating to nine protons, in the upfield region (around 0.0 ppm), characteristic of the magnetically equivalent methyl protons on the silicon atom. The vinylic and phenyl protons will resonate further downfield. The exact position of the vinylic proton signal is dependent on the stereochemistry (E or Z) of the double bond and the electronic effects of the bromo and phenyl substituents. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.0-8.0 ppm.

In the ¹³C NMR spectrum, the trimethylsilyl methyl carbons will produce a signal at a high field. The sp² hybridized carbons of the vinyl group and the phenyl ring will resonate at a lower field. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity and shielding effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Bromo-2-phenylethenyl)(trimethyl)silane

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si(CH₃)₃ | ~0.2 | ~-1.0 |

| =CH-Ph | ~7.0 | ~140 |

| =C(Br)-Si | - | ~125 |

Note: These are predicted values and may vary based on the solvent and specific isomer.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (1-Bromo-2-phenylethenyl)(trimethyl)silane, COSY would show correlations between the vinylic proton and the ortho-protons of the phenyl ring, as well as among the aromatic protons themselves, helping to delineate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the vinylic and phenyl C-H groups based on their attached proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry (E/Z isomerism) of the double bond. For the E-isomer, a spatial correlation (NOE) would be observed between the vinylic proton and the ortho-protons of the phenyl group. For the Z-isomer, an NOE would be expected between the vinylic proton and the trimethylsilyl group.

²⁹Si NMR for Silicon Environment Elucidation

Silicon-29 NMR spectroscopy provides direct information about the chemical environment of the silicon atom. The chemical shift of the ²⁹Si nucleus in (1-Bromo-2-phenylethenyl)(trimethyl)silane would be characteristic of a silicon atom bonded to three methyl groups and one sp²-hybridized carbon. The expected chemical shift would be in a distinct region for vinylsilanes, allowing for confirmation of this structural feature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the precise mass of the molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For (1-Bromo-2-phenylethenyl)(trimethyl)silane (C₁₁H₁₅BrSi), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, further confirming the presence of a single bromine atom in the molecule.

Table 2: Expected HRMS Data for (1-Bromo-2-phenylethenyl)(trimethyl)silane

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (for ⁷⁹Br) | C₁₁H₁₅⁷⁹BrSi | 254.0126 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of (1-Bromo-2-phenylethenyl)(trimethyl)silane would exhibit several key absorption bands.

Table 3: Characteristic IR Absorption Bands for (1-Bromo-2-phenylethenyl)(trimethyl)silane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (vinyl) | Stretching | 3080-3010 |

| C-H (methyl) | Stretching | 2960-2850 |

| C=C (vinyl) | Stretching | ~1600 |

| C=C (aromatic) | Stretching | ~1600, ~1480 |

| Si-CH₃ | Rocking/Bending | ~1250, ~840 |

The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)

Chromatographic methods are essential for both the isolation of (1-Bromo-2-phenylethenyl)(trimethyl)silane from a reaction mixture and for the assessment of its purity.

Gas Chromatography (GC): Given the likely volatility of this silylated compound, gas chromatography is a suitable technique for purity analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can separate the target compound from any starting materials, byproducts, or solvents. The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), and the peak area can be used to quantify its purity.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis and purification of (1-Bromo-2-phenylethenyl)(trimethyl)silane. A normal-phase or reverse-phase column could be used depending on the polarity of the compound and the impurities. A UV detector would be effective due to the presence of the phenyl chromophore. HPLC is particularly useful for the separation of E and Z isomers if they are present as a mixture.

The combination of these advanced spectroscopic and chromatographic methodologies provides a robust framework for the unequivocal characterization and purity assessment of (1-Bromo-2-phenylethenyl)(trimethyl)silane, ensuring a thorough understanding of its chemical identity.

Computational and Theoretical Investigations of 1 Bromo 2 Phenylethenyl Trimethyl Silane

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

For (1-Bromo-2-phenylethenyl)(trimethyl)silane, one would expect the electronic structure to be influenced by the interplay of the phenyl ring's π-system, the vinyl bromide moiety, and the trimethylsilyl (B98337) group. The silicon atom can engage in σ-π interactions with the adjacent double bond, potentially influencing its reactivity. A detailed bonding analysis, such as Natural Bond Orbital (NBO) analysis, would quantify the nature of the C-Si, C-Br, and C=C bonds, revealing details about hybridization and charge distribution. However, specific computational studies providing these details for the title compound are not prevalent in the literature.

Mechanistic Studies of Reactions: Transition State Analysis and Energy Profiles

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For (1-Bromo-2-phenylethenyl)(trimethyl)silane, reactions of interest could include nucleophilic substitution at the vinyl carbon or at the silicon atom, as well as cross-coupling reactions.

A theoretical study would involve locating the transition state structures for proposed reaction pathways. The energy of these transition states, relative to the reactants, would provide the activation energy barrier, a key determinant of the reaction rate. The intrinsic reaction coordinate (IRC) would be calculated to confirm that the transition state connects the reactants and products. For instance, in a hypothetical reaction with a nucleophile, computational methods could determine whether the attack occurs at the carbon bearing the bromine or at the silicon atom, and what the energy profile for each pathway would be.

Prediction of Regio- and Stereochemical Outcomes based on Energetic Preferences

When a reaction can yield multiple products, computational methods can predict the likely outcome by comparing the relative energies of the possible transition states or intermediates. For (1-Bromo-2-phenylethenyl)(trimethyl)silane, which can exist as E and Z isomers, computational studies could predict which isomer is more stable and how the stereochemistry influences its reactivity.

For example, in an addition reaction to the double bond, the regioselectivity (i.e., which carbon atom the incoming group attaches to) could be predicted by calculating the energies of the two possible transition states. Similarly, the stereochemical outcome of reactions at the chiral center that could be formed would be predicted by comparing the energies of the diastereomeric transition states.

Conformational Analysis and Steric Effects on Reactivity

The three-dimensional shape of a molecule, or its conformation, can significantly impact its reactivity. For (1-Bromo-2-phenylethenyl)(trimethyl)silane, rotation around the C-C and C-Si single bonds can lead to different conformers. A computational conformational analysis would involve systematically exploring the potential energy surface to identify the lowest energy conformers.

The relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution. Understanding the preferred conformation is crucial, as steric hindrance from the bulky trimethylsilyl group and the phenyl group can block certain reaction pathways, thereby influencing the regio- and stereoselectivity of reactions. For instance, the accessibility of the vinyl bromide moiety to an incoming reagent would be highly dependent on the molecule's conformation.

Design of New Synthetic Pathways through Computational Screening

Computational screening is an emerging area where theoretical calculations are used to predict the feasibility of new reactions and to design novel synthetic routes. For (1-Bromo-2-phenylethenyl)(trimethyl)silane, this could involve screening a library of potential reactants or catalysts to identify those that are most likely to lead to a desired product with high yield and selectivity.

Emerging Research Directions and Future Perspectives in 1 Bromo 2 Phenylethenyl Trimethyl Silane Chemistry

Development of Catalytic Asymmetric Synthesis and Transformations

The stereoselective synthesis and transformation of organosilanes and vinyl halides are of significant interest in organic chemistry for the construction of complex chiral molecules. For (1-Bromo-2-phenylethenyl)(trimethyl)silane, future research is anticipated to focus on the development of catalytic asymmetric methods to control its stereochemistry and to use it as a chiral building block.

One promising area is the asymmetric hydrogenation of the vinyl silane (B1218182) moiety . While the phenyl substituent may pose a challenge, the development of novel chiral catalysts could enable the enantioselective reduction of the double bond to afford chiral (1-bromo-2-phenylethyl)(trimethyl)silane. Cobalt-catalyzed asymmetric hydrogenation has shown success with other vinylsilanes, achieving high enantioselectivities. acs.org The application of similar methodologies to (1-Bromo-2-phenylethenyl)(trimethyl)silane could provide access to valuable chiral organosilane intermediates.

Another key direction is the asymmetric cross-coupling of the vinyl bromide group . Nickel-catalyzed asymmetric reductive cross-coupling reactions have been successfully employed for various vinyl bromides, allowing for the formation of chiral centers with high enantioselectivity. researchgate.netnih.govacs.org The application of such methods to (1-Bromo-2-phenylethenyl)(trimethyl)silane could lead to the synthesis of a variety of chiral vinyl silanes, which are versatile intermediates in organic synthesis.

| Potential Asymmetric Transformation | Catalyst Type | Potential Product | Significance |

| Asymmetric Hydrogenation | Chiral Cobalt or Rhodium Complexes | Enantioenriched (1-bromo-2-phenylethyl)(trimethyl)silane | Access to chiral organosilane building blocks. |

| Asymmetric Cross-Coupling | Chiral Nickel or Palladium Complexes | Chiral substituted (2-phenylvinyl)(trimethyl)silanes | Synthesis of versatile chiral vinyl silane intermediates. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing chemical manufacturing by offering improved safety, efficiency, and scalability. The integration of (1-Bromo-2-phenylethenyl)(trimethyl)silane chemistry into these platforms is a logical next step for its practical application.

The synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane itself could be adapted to a continuous flow process. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. Furthermore, many of the transformations involving this compound, such as cross-coupling reactions, are well-suited for flow chemistry. The use of packed-bed reactors with immobilized catalysts could allow for the continuous production of derivatives of (1-Bromo-2-phenylethenyl)(trimethyl)silane with easy separation of the product from the catalyst.

Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the rapid screening of reaction conditions and the synthesis of libraries of compounds derived from (1-Bromo-2-phenylethenyl)(trimethyl)silane. This would accelerate the discovery of new applications for this versatile molecule.

Exploration of Bio-Inspired and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on (1-Bromo-2-phenylethenyl)(trimethyl)silane will likely focus on the development of more sustainable synthetic routes.

Bio-inspired synthesis of organosilanes is an emerging field that seeks to mimic the enzymatic processes found in nature for the formation of silica (B1680970) and organosilicon compounds. mdpi.comacs.org While direct enzymatic synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane may be challenging, bio-inspired catalysts could be developed for its synthesis or for its transformations.

More immediately, the development of environmentally benign synthetic routes is a key research direction. This includes the use of greener solvents, catalysts, and reagents. For example, the synthesis of vinyl halides can be achieved using sodium halides as a source of electrophilic halogens in environmentally friendly solvents like ethanol. nih.gov Applying such methods to the synthesis of (1-Bromo-2-phenylethenyl)(trimethyl)silane could significantly reduce its environmental impact. Furthermore, photocatalysis using visible light offers a green alternative for reactions involving vinyl halides. researchgate.net

| Green Chemistry Approach | Description | Potential Benefit |

| Bio-inspired Catalysis | Use of catalysts inspired by natural silicon-metabolizing enzymes. | Mild reaction conditions and high selectivity. |

| Greener Solvents and Reagents | Replacement of hazardous solvents and reagents with more sustainable alternatives. | Reduced environmental impact and improved safety. |

| Photocatalysis | Use of visible light to drive chemical reactions. | Energy-efficient and avoids the use of harsh reagents. |

Discovery of Novel Reactivity Modes and Rearrangements

The unique combination of a vinyl bromide and a vinyl silane in (1-Bromo-2-phenylethenyl)(trimethyl)silane opens the door to the discovery of novel reactivity patterns and molecular rearrangements.

One area of exploration is the radical chemistry of this compound. Photoredox catalysis can be used to generate vinyl radicals from vinyl halides, which can then participate in a variety of transformations. researchgate.net The interplay between the vinyl bromide and vinyl silane moieties under radical conditions could lead to novel cyclization or rearrangement reactions. Recent studies have shown that vinyl silanes can undergo radical group transfer reactions, a reactivity mode that could be explored with (1-Bromo-2-phenylethenyl)(trimethyl)silane. acs.org

The migration of the silyl (B83357) group is another potential area for novel reactivity. Under certain conditions, the trimethylsilyl (B98337) group can migrate, leading to skeletal rearrangements. The Brook rearrangement, for example, involves the migration of a silyl group from carbon to oxygen. While not directly applicable to (1-Bromo-2-phenylethenyl)(trimethyl)silane, related rearrangements involving silyl migration between carbon atoms could be envisioned, leading to the formation of new structural motifs.

Expanded Applications in Supramolecular Chemistry and Nanomaterials

Organosilanes are valuable building blocks for supramolecular chemistry and nanomaterials due to their unique electronic and structural properties. (1-Bromo-2-phenylethenyl)(trimethyl)silane has the potential to be a key component in the design of new functional supramolecular assemblies and nanomaterials.

In supramolecular chemistry , the phenyl and vinyl groups of the molecule can participate in π-π stacking and other non-covalent interactions, which are crucial for the self-assembly of complex architectures. chinesechemsoc.orgrsc.org The trimethylsilyl group can influence the packing of the molecules in the solid state and in solution. The vinyl bromide moiety provides a handle for further functionalization, allowing for the incorporation of other recognition motifs.

As a precursor for nanomaterials , (1-Bromo-2-phenylethenyl)(trimethyl)silane could be used in the synthesis of silicon-containing polymers and hybrid organic-inorganic materials. rsc.org The vinyl group can be polymerized, and the trimethylsilyl group can be hydrolyzed to form siloxane bonds, leading to the formation of cross-linked networks. The presence of the phenyl and bromo substituents would impart specific functionalities to the resulting materials. Organosilanes are also used for the functionalization of nanoparticles, and (1-Bromo-2-phenylethenyl)(trimethyl)silane could be used to modify the surface of various nanoparticles to tune their properties. researchgate.net

Contribution to Advanced Functional Materials with Tailored Properties

The unique combination of functional groups in (1-Bromo-2-phenylethenyl)(trimethyl)silane makes it an attractive building block for the synthesis of advanced functional materials with tailored properties.

The incorporation of this molecule into polymers could lead to materials with enhanced thermal stability, hydrophobicity, and optical properties. rsc.org The presence of the bromine atom provides a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Vinyl-functionalized silanes are known to act as coupling agents to improve the adhesion between organic resins and inorganic substrates. ecopowerchem.com